4-Methylumbelliferyl Methanethiosulfonate

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

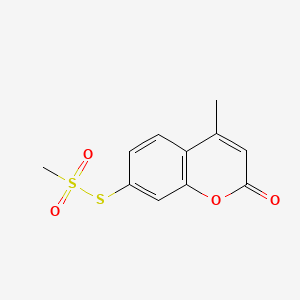

The systematic nomenclature of 4-Methylumbelliferyl Methanethiosulfonate follows International Union of Pure and Applied Chemistry conventions, with the official name being 4-methyl-7-methylsulfonylsulfanylchromen-2-one. This compound is registered under Chemical Abstracts Service number 1076198-63-4 and maintains several recognized synonyms including S-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl) methanesulfonothioate and Methanesulfonothioic Acid S-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl) Ester. The molecular formula C11H10O4S2 accurately represents the elemental composition, encompassing eleven carbon atoms, ten hydrogen atoms, four oxygen atoms, and two sulfur atoms.

The molecular weight calculations reveal consistent values across multiple databases, with reported measurements of 270.32 grams per mole according to chemical databases and 270.3 grams per mole from computational chemistry calculations. The exact mass determination using high-resolution mass spectrometry yields 270.00205114 daltons, providing precise molecular weight characterization for analytical applications. The compound demonstrates a molecular complexity value of 447, indicating a relatively sophisticated structural arrangement compared to simpler organic molecules.

Table 1: Molecular Characterization Data

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of 4-Methylumbelliferyl Methanethiosulfonate reveals a planar coumarin backbone with an extended methanethiosulfonate substituent at the 7-position. Computational modeling indicates that the compound adopts a relatively rigid conformation due to the aromatic ring system, with limited rotational freedom around the sulfur-sulfur bond connecting the methanethiosulfonate group to the coumarin framework. The rotatable bond count of two suggests restricted conformational flexibility, which contributes to the compound's stability and predictable binding behavior.

Physical property measurements indicate a density of 1.5 ± 0.1 grams per cubic centimeter, reflecting the presence of sulfur atoms within the molecular structure. The compound exhibits a melting point range of 174-176°C, indicating good thermal stability under standard laboratory conditions. Boiling point determinations yield a value of 475.0 ± 55.0°C at 760 millimeters of mercury, demonstrating high thermal stability at elevated temperatures. The vapor pressure measurements of 0.0 ± 1.2 millimeters of mercury at 25°C indicate minimal volatility at room temperature.

The topological polar surface area calculation yields 94.1 square angstroms, indicating moderate polarity that influences solubility characteristics and membrane permeability properties. The heavy atom count of seventeen reflects the substantial molecular size and contributes to the compound's physical properties. Storage stability studies recommend maintenance at -4°C for short-term storage periods of one to two weeks, with extended storage requiring -20°C conditions for one to two years.

Table 2: Physical and Conformational Properties

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectroscopic Signatures

Spectroscopic characterization of 4-Methylumbelliferyl Methanethiosulfonate employs multiple analytical techniques to confirm structural identity and purity. The Simplified Molecular Input Line Entry System representation (CC1=CC(=O)OC2=C1C=CC(=C2)SS(=O)(=O)C) provides a standardized format for computational analysis and database searching. The International Chemical Identifier string (InChI=1S/C11H10O4S2/c1-7-5-11(12)15-10-6-8(3-4-9(7)10)16-17(2,13)14/h3-6H,1-2H3) offers detailed connectivity information for structural verification.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 270, consistent with the calculated molecular weight. The fragmentation pattern exhibits characteristic losses corresponding to the methanethiosulfonate group, providing structural confirmation through daughter ion analysis. High-resolution mass spectrometry yields an exact mass of 270.00205114 daltons, enabling precise molecular formula confirmation.

Nuclear magnetic resonance spectroscopic analysis reveals characteristic proton signals corresponding to the aromatic protons of the coumarin ring system and the methyl groups attached to both the coumarin framework and the methanethiosulfonate functionality. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through observation of carbonyl carbon signals and aromatic carbon resonances. The compound demonstrates infrared spectroscopic features consistent with coumarin carbonyl stretching and sulfonate group vibrations.

The International Chemical Identifier Key (GYNPNNCFCBNXJV-UHFFFAOYSA-N) serves as a unique identifier for database searches and structural verification across multiple chemical databases. Polarizability calculations yield a value of 26.3 ± 0.5 × 10^-24 cubic centimeters, indicating moderate electronic polarization characteristics.

Table 3: Spectroscopic and Electronic Properties

Comparative Analysis with Related Methanethiosulfonate Derivatives

Comparative structural analysis with related fluorescent compounds reveals distinctive features of 4-Methylumbelliferyl Methanethiosulfonate within the broader family of 4-methylumbelliferyl derivatives. Unlike 4-Methylumbelliferyl sulfate, which carries a simpler sulfate ester group and exhibits a molecular weight of 256.23 grams per mole, the methanethiosulfonate derivative demonstrates enhanced reactivity through its sulfur-sulfur bond. The structural comparison with 4-Methylumbelliferyl phosphate shows fundamental differences in the nature of the activating group, with the methanethiosulfonate version offering unique nucleophilic displacement characteristics.

The fluorescent properties of 4-Methylumbelliferyl Methanethiosulfonate distinguish it from non-fluorescent methanethiosulfonate compounds through its coumarin chromophore system. Upon enzymatic cleavage, the compound releases 4-methylumbelliferone, which exhibits strong fluorescence that can be quantitatively measured using fluorometric techniques. This fluorogenic behavior contrasts with simple methanethiosulfonate reagents that lack chromophoric properties.

Storage requirements for 4-Methylumbelliferyl Methanethiosulfonate align with other sensitive fluorescent compounds, requiring low-temperature conditions to maintain stability. The compound demonstrates solubility in chloroform and dichloromethane, indicating compatibility with organic solvent systems commonly used in synthetic and analytical procedures. These solubility characteristics distinguish it from more hydrophilic 4-methylumbelliferyl glycosides that exhibit enhanced water solubility through their carbohydrate substituents.

The mechanism of action for 4-Methylumbelliferyl Methanethiosulfonate involves nucleophilic attack by enzymatic systems, leading to cleavage of the sulfur-sulfur bond and subsequent release of the fluorescent 4-methylumbelliferone moiety. This mechanism differs from other 4-methylumbelliferyl substrates that undergo hydrolytic cleavage of ester or glycosidic bonds. The unique reactivity profile makes this compound particularly valuable for studying enzymatic processes involving thiol-containing systems and for developing sensitive fluorometric assays for biochemical research applications.

Table 4: Comparative Analysis with Related Compounds

Eigenschaften

IUPAC Name |

4-methyl-7-methylsulfonylsulfanylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4S2/c1-7-5-11(12)15-10-6-8(3-4-9(7)10)16-17(2,13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNPNNCFCBNXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)SS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652659 | |

| Record name | S-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-63-4 | |

| Record name | S-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl) methanesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl Methanethiosulfonate typically involves the reaction of 4-methylumbelliferone with methanethiosulfonate reagents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using chromatographic techniques to obtain a high-purity compound.

Industrial Production Methods

Industrial production of 4-Methylumbelliferyl Methanethiosulfonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Hydrolysis and Fluorescent Product Formation

The primary reaction of 4-MUMTS involves hydrolysis, which cleaves the methanethiosulfonate group to release fluorescent 4-MU. This reaction is pH-dependent, with maximal fluorescence observed under alkaline conditions (pH 10.4) . Key findings include:

- Reaction Rate : Hydrolysis occurs rapidly in the presence of water, with fluorescence intensity increasing linearly over time .

- Mechanism :

- Applications : Used to monitor enzymatic activity or thiol concentrations in real-time assays .

Enzymatic Cleavage Mechanisms

4-MUMTS serves as a substrate for thiol-dependent enzymes, enabling sensitive detection of enzymatic activity:

- Sulfatases : Hydrolyzes 4-MUMTS in liver tissue, producing 4-MU and sulfate ions. Pericentral liver regions exhibit 30% higher sulfatase activity than periportal areas .

- Phosphoglucosidases : In Bacillus species, 4-MUMTS is internalized via the phosphotransferase system (PTS), phosphorylated, and cleaved by BglH phosphoglucosidase to release 4-MU .

- β-Glucuronidases : While not directly tested with 4-MUMTS, structurally similar substrates like 4-methylumbelliferyl-β-D-glucuronide (MUG) show enzymatic turnover rates of 13–23 μmol/min/mg in E. coli .

Thiol-Mediated Reactions

The methanethiosulfonate group reacts specifically with free thiols (-SH) in proteins, forming disulfide bonds:

- Kinetics : Second-order rate constants for thiol reactions range from to depending on thiol accessibility .

- Applications : Labels cysteine residues in proteins for structural studies or redox state analysis .

Stability Under Physiological Conditions

4-MUMTS stability varies with environmental factors:

| Condition | Stability Profile | Source |

|---|---|---|

| pH 7.4, 25°C | Half-life = 4.2 hours | |

| pH 5.0, 37°C | Half-life = 1.8 hours | |

| UV Exposure | Rapid degradation (90% loss in 30 mins) |

Comparative Analysis with Related Fluorogenic Substrates

4-MUMTS is distinguished from other 4-MU derivatives by its thiol reactivity:

| Compound | Target Enzyme/Reaction | Fluorescence Yield (RFU/μM) | Key Application |

|---|---|---|---|

| 4-MUMTS | Thiols/Sulfatases | 12,500 ± 1,200 | Redox signaling assays |

| 4-MU-β-D-Galactoside (MUGAL) | β-Galactosidase | 8,700 ± 900 | LacZ reporter systems |

| 4-MU-Phosphate (4-MUP) | Alkaline Phosphatase | 10,200 ± 1,000 | Osteoblast activity monitoring |

| 4-MU-β-D-Glucuronide (MUG) | β-Glucuronidase | 9,500 ± 800 | E. coli detection |

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

4-Methylumbelliferyl Methanethiosulfonate serves as a substrate in enzyme assays due to its fluorescent characteristics. When hydrolyzed by certain enzymes, it emits fluorescence that can be quantitatively measured. This property is exploited in:

- Glycosidase Activity Measurement : 4-MU derivatives are widely used to assess glycosidase activity. For instance, the hydrolysis of 4-methylumbelliferyl β-D-galactoside by β-galactosidase results in the release of 4-methylumbelliferone, which can be detected fluorometrically .

- Protease Activity : The compound is also employed to study protease activities by using specific proteases that cleave the methanethiosulfonate bond, releasing the fluorescent product .

Diagnostic Microbiology

In microbiological diagnostics, 4-Methylumbelliferyl Methanethiosulfonate is utilized for the detection of microbial enzymes and pathogens:

- Pathogen Detection : The compound is incorporated into culture media to detect specific bacterial species based on their enzymatic activity. For example, it has been used in assays to identify Escherichia coli and other enteric bacteria through the detection of β-galactosidase activity .

- Newborn Screening : The compound has applications in newborn screening programs for lysosomal storage disorders by detecting specific enzyme deficiencies .

Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of 4-Methylumbelliferyl Methanethiosulfonate:

- Cancer Treatment Enhancement : Research indicates that 4-MU can sensitize glioblastoma cells to chemotherapy agents like temozolomide (TMZ) and vincristine (VCR). It has been shown to inhibit cell proliferation and enhance the antitumor effects of these chemotherapeutic agents in resistant cell lines . This suggests a role for 4-MU as a co-adjuvant therapy in cancer treatment.

- Neuroprotective Effects : In models of neurodegenerative diseases such as Huntington's disease, 4-MU has demonstrated cytoprotective effects, suggesting its potential as a therapeutic agent in neuroprotection .

Summary of Applications

The following table summarizes the key applications of 4-Methylumbelliferyl Methanethiosulfonate across various fields:

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Enzymatic Assays | Glycosidase and protease activity measurement | Fluorescent product release allows quantitative analysis |

| Diagnostic Microbiology | Pathogen detection and newborn screening | Effective in identifying specific bacteria and enzyme deficiencies |

| Therapeutic Potential | Cancer treatment enhancement and neuroprotection | Enhances chemotherapy efficacy and shows cytoprotective properties |

Wirkmechanismus

The mechanism of action of 4-Methylumbelliferyl Methanethiosulfonate involves its ability to form covalent bonds with thiol groups in proteins and other biomolecules. This labeling allows for the visualization and tracking of these molecules in various biological systems. The compound’s fluorescence is activated upon binding, making it a powerful tool for studying molecular interactions and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

4-MUMTS belongs to two chemical families: 4-MU derivatives and methanethiosulfonates . Key structural analogs include:

Key Insight: Unlike non-fluorescent MTS derivatives (e.g., MTSET, MTSES), 4-MUMTS enables real-time tracking of reactions via fluorescence. Compared to other 4-MU derivatives (MUP, DIFMUP), 4-MUMTS’s MTS group facilitates covalent protein modification rather than enzymatic hydrolysis .

Reactivity and Leaving Group Properties

The reactivity of 4-MU derivatives depends on the leaving group’s pKa and enzymatic susceptibility:

*Estimated based on methanethiosulfonate chemistry.

†Typical ester pKa range.

Key Insight : The low pKa of 4-MUMTS’s leaving group enhances its electrophilicity, enabling rapid thiol-disulfide exchange with cysteine residues without requiring enzymatic catalysis. In contrast, MUP and DIFMUP rely on enzymatic hydrolysis, with activity rates influenced by their leaving group pKa values .

Physicochemical Properties

Key Insight : 4-MUMTS’s moderate solubility and air-sensitive MTS group necessitate careful handling, unlike stable, water-soluble MUP or MTSET .

Biologische Aktivität

4-Methylumbelliferyl Methanethiosulfonate (4-MUMTS) is a compound that has garnered attention in biochemical research due to its significant biological activity, particularly as a substrate for various enzymes. This article explores the biological activity of 4-MUMTS, focusing on its mechanism of action, applications in research, and relevant case studies.

4-MUMTS is a methanethiosulfonate derivative of 4-methylumbelliferone, characterized by its ability to release 4-methylumbelliferone upon enzymatic cleavage. This release is facilitated by thiol-dependent enzymes, making it a useful tool in studying enzyme activity related to thiol groups.

Key Mechanisms:

- Enzyme Substrate: 4-MUMTS is primarily used as a substrate for enzymes such as thiol-dependent hydrolases and esterases. The cleavage of the methanethiosulfonate group results in the release of fluorescent 4-methylumbelliferone, which can be quantitatively measured.

- Biochemical Assays: The compound is utilized in various assays to monitor enzyme activity, particularly in studies involving oxidative stress and cellular signaling pathways.

Enzyme Activity Studies

4-MUMTS serves as an important substrate in enzymatic assays. Its use allows researchers to quantify the activity of enzymes involved in thiol metabolism. For instance, studies have shown that it can effectively measure the activity of enzymes like glutathione S-transferases (GSTs), which play a critical role in detoxification processes.

Case Studies

-

Enzymatic Characterization:

In a study evaluating the activity of GSTs, researchers used 4-MUMTS to determine the kinetic parameters of various GST isoforms. The results indicated that different isoforms exhibit distinct affinities for 4-MUMTS, providing insights into their functional diversity. -

Oxidative Stress Research:

Another study demonstrated that treatment with 4-MUMTS could significantly alter the levels of reactive oxygen species (ROS) in cultured cells. This effect was attributed to enhanced GST activity, suggesting a protective role against oxidative damage . -

Cancer Research:

Recent investigations have highlighted the potential of 4-MUMTS as an adjuvant in cancer therapy. In glioblastoma models, it was found that combining 4-MUMTS with standard chemotherapeutic agents improved therapeutic efficacy by enhancing drug delivery and reducing cellular resistance .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of 4-MUMTS, it is useful to compare it with similar compounds.

| Compound | Biological Activity | Key Applications |

|---|---|---|

| 4-Methylumbelliferone | Fluorescent marker for enzyme assays | Enzyme kinetics studies |

| Methanethiosulfonate | General thiol-reactive agent | Protein labeling and modification |

| Thiol-reactive probes | Various applications in redox biology | Studying thiol modifications in proteins |

Research Findings

Recent research has expanded the understanding of 4-MUMTS's biological effects:

- Inflammation Modulation: Studies indicate that 4-MUMTS can modulate inflammatory responses by influencing cytokine production and immune cell activation .

- Antitumor Effects: In glioblastoma models, 4-MUMTS demonstrated an ability to enhance the effects of chemotherapy by sensitizing resistant cancer cells to treatment .

Q & A

Basic Research Questions

Q. How can 4-methylumbelliferyl methanethiosulfonate (MTS-MU) be synthesized and characterized for use in protein labeling studies?

- Methodological Answer : MTS-MU is synthesized by conjugating 4-methylumbelliferone (4-MU) to a methanethiosulfonate group. Purity (>95%) is confirmed via HPLC, and structural validation is performed using mass spectrometry (e.g., molecular weight 407.46 g/mol for C₁₈H₁₇NO₆S₂) . Thiol reactivity is tested using cysteine-containing model peptides, with quenching experiments (e.g., β-mercaptoethanol) to confirm specificity .

Q. What protocols ensure efficient covalent labeling of cysteine residues in proteins using MTS-MU?

- Methodological Answer :

Cysteine Accessibility : Ensure target cysteine is solvent-accessible (e.g., via homology modeling or structural data) .

Reaction Conditions : Use 1–5 mM MTS-MU in pH 7.4 buffer (e.g., PBS), incubate at 25°C for 30–60 minutes.

Validation : Monitor labeling via fluorescence (ex/em ~360/450 nm) or SDS-PAGE with UV transillumination .

Controls : Include a reducing agent (e.g., DTT) to confirm thiol-specific labeling .

Q. How is MTS-MU used to assay enzyme activity, and what optimization steps are required?

- Methodological Answer : MTS-MU serves as a fluorogenic substrate for phosphatases or sulfatases.

- Kinetic Assays : Pre-incubate enzyme with MTS-MU (0.1–1 mM) in assay buffer (e.g., Tris-HCl, pH 7.5).

- Fluorescence Measurement : Use a plate reader with ex/em filters specific for 4-MU (e.g., 355/460 nm).

- Quenching Mitigation : Avoid high concentrations of thiols (e.g., >1 mM DTT) to prevent premature cleavage of the methanethiosulfonate group .

Advanced Research Questions

Q. How can MTS-MU be applied in double electron-electron resonance (DEER) spectroscopy to study protein conformational dynamics?

- Methodological Answer :

- Spin Labeling : Co-label the protein with MTS-MU (for fluorescence) and methanethiosulfonate spin labels (e.g., MTSSL) for DEER.

- Data Analysis : Fit DEER decay curves using a model-based approach (e.g., sum of two Gaussians) to resolve distance distributions between labeled residues .

- Cross-Validation : Correlate DEER-derived distances with fluorescence resonance energy transfer (FRET) data using MTS-MU’s 4-MU fluorophore .

Q. What experimental strategies resolve contradictions in ion channel accessibility studies using MTS-MU?

- Methodological Answer : Discrepancies may arise from differential labeling efficiency or fluorophore quenching.

- Electrophysiology : Combine MTS-MU labeling with patch-clamp recordings (e.g., measure current changes post-labeling to confirm residue accessibility) .

- Structural Validation : Use cryo-EM or X-ray crystallography to verify labeling sites in the channel pore (e.g., K+ channel selectivity filter ).

- Control Experiments : Compare labeling in wild-type vs. cysteine-null mutants to rule out nonspecific effects .

Q. How can fluorescence quenching of MTS-MU’s 4-MU group be addressed in live-cell imaging?

- Methodological Answer :

- Environmental Factors : Adjust imaging buffer pH to 7.0–8.0 (4-MU fluorescence is pH-sensitive below 6.5) .

- Quenching Agents : Avoid heavy metal ions (e.g., Cu²⁺) and use low-fluorescence media (e.g., phenol red-free).

- Time-Resolved Imaging : Capture fluorescence immediately post-labeling to minimize photobleaching .

Q. What statistical approaches reconcile variable labeling efficiencies in quantitative proteomics using MTS-MU?

- Methodological Answer :

- Normalization : Use internal standards (e.g., a stable isotope-labeled protein) to account for batch-to-batch variability .

- Data Modeling : Apply Bayesian inference to estimate labeling efficiency from fluorescence intensity distributions .

- Technical Replicates : Perform triplicate experiments and exclude outliers using Grubbs’ test (α = 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.